globo-H -

globo-H

Catalog Number: EVT-8473676
CAS Number:
Molecular Formula: C20H35NO15
Molecular Weight: 529.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-L-Fucp-(1->2)-beta-D-Galp-(1->3)-beta-D-GlcpNAc is an amino trisaccharide consisting of alpha-L-fucose, beta-D-galactose and N-acetyl-beta-D-glucosamine residues joined by sequential (1->2)- and (1->3)-linkages. It has a role as an epitope.
Source and Classification

Globo H is classified under tumor-associated carbohydrate antigens (TACAs). These antigens are typically glycosylated molecules that are overexpressed in cancerous tissues compared to normal tissues. The structure of Globo H consists of a specific arrangement of sugars, including galactose and N-acetylglucosamine, which contribute to its immunogenic properties . Its identification and characterization have paved the way for its use in developing cancer vaccines and diagnostic tools.

Synthesis Analysis

Methods

The synthesis of Globo H has evolved significantly over the years, employing various strategies including chemical synthesis, enzymatic methods, and chemoenzymatic approaches. The most common synthetic routes involve the use of glycosylation reactions to build the hexasaccharide structure stepwise or via convergent synthesis.

  1. Chemical Synthesis: This method often utilizes glycal chemistry to construct the hexasaccharide. For instance, an early successful synthesis involved multiple steps starting from galactose derivatives, achieving a modest yield .
  2. Chemoenzymatic Synthesis: This approach combines chemical and enzymatic methods to enhance efficiency. For example, researchers have reported using galactose oxidase to selectively modify specific hydroxyl groups on sugar units during synthesis .
  3. One-Pot Strategies: Recent advancements have introduced programmable one-pot strategies that streamline the synthesis process by allowing multiple reactions to occur sequentially within a single vessel .

Technical Details

The synthesis typically involves:

  • Monosaccharide Building Blocks: These are prepared through various chemical modifications.
  • Glycosylation Reactions: Key reactions include preactivation of glycosyl donors followed by their coupling with acceptors under controlled conditions.
  • Purification Techniques: After synthesis, products are often purified using techniques such as column chromatography or dialysis to isolate the desired Globo H derivatives.
Molecular Structure Analysis

Structure

The molecular structure of Globo H can be represented as a hexasaccharide composed of specific monosaccharides linked together in a defined manner. The precise arrangement of these sugars is crucial for its biological activity and recognition by antibodies.

Data

The structural elucidation of Globo H often involves:

  • Nuclear Magnetic Resonance Spectroscopy: Used to determine the configuration and linkage types between sugar units.
  • Mass Spectrometry: Employed for confirming molecular weights and structural integrity post-synthesis.
Chemical Reactions Analysis

Reactions

Globo H undergoes various chemical reactions that are critical for its synthesis and modification:

  • Glycosylation Reactions: These reactions form the backbone of constructing the hexasaccharide from simpler sugar units.
  • Deprotection Steps: Involves removing protecting groups used during synthesis to yield the final product.

Technical Details

For instance, during one synthetic route, disaccharides were formed through glycosylation using activated donors under specific solvent conditions to improve yields . The final steps often include global deprotection under catalytic hydrogenolysis conditions.

Mechanism of Action

Process

The mechanism by which Globo H exerts its effects primarily revolves around its immunogenicity. When presented on the surface of cancer cells, it can be recognized by specific antibodies or immune cells. This recognition can lead to:

  • Activation of Immune Response: Triggering T-cell activation and antibody production against tumor cells expressing Globo H.
  • Vaccine Development: Globo H can be conjugated with carrier proteins to enhance its immunogenicity when used in vaccines.

Data

Studies have shown that antibodies generated against Globo H can effectively target and eliminate cancer cells in vitro and in vivo models .

Physical and Chemical Properties Analysis

Physical Properties

Globo H is typically characterized by:

  • Solubility: It is soluble in polar solvents due to its carbohydrate nature.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature.

Chemical Properties

Key chemical properties include:

  • Reactivity: The presence of hydroxyl groups makes it susceptible to various chemical modifications.
  • Immunogenicity: Its ability to elicit an immune response is a defining characteristic that is exploited in therapeutic applications.

Relevant data from studies indicate that modifications to the Globo H structure can significantly enhance its immunogenic properties .

Applications

Scientific Uses

Globo H has several important applications in scientific research and medicine:

  • Cancer Vaccines: As a target for vaccine development aimed at inducing an immune response against tumors.
  • Diagnostic Tools: Utilized in assays for detecting cancer markers based on antibody interactions with Globo H.
  • Immunotherapy Research: Investigated as part of broader efforts to develop targeted therapies for cancers expressing this antigen.
Biosynthesis and Enzymatic Regulation of Globo-H in Malignant Transformation

Role of β1,3-Galactosyltransferase 5 and Fucosyltransferase 1/Fucosyltransferase 2 in Globo-H Synthesis

The biosynthesis of Globo-H proceeds sequentially along the globo-series pathway, initiated by the synthesis of the core Gb4 structure (Globotetraosylceramide). The decisive steps conferring its tumor-associated immunogenicity and functional properties involve the terminal galactosylation and fucosylation reactions catalyzed by specific glycosyltransferases [1] [2].

  • β1,3-Galactosyltransferase 5 (β3GalT5): This enzyme catalyzes the transfer of galactose (Gal) from UDP-Gal to lactotriaosylceramide (Lc3Cer) via a β1-3 linkage, forming the Gb4 core structure (Globotetraosylceramide: GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer). More critically, β3GalT5 acts on Gb4 to add a β1-3-linked galactose, generating the SSEA-3 (Gb5: Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer) structure. SSEA-3 serves as the direct precursor for Globo-H synthesis. Consequently, β3GalT5 activity is an absolute prerequisite for Globo-H generation. In gastric cancer, elevated B3GALT5 mRNA expression correlates strongly with worse overall survival (OS) and post-progression survival (PPS) (log-rank P < 0.05), establishing its clinical significance as a negative prognostic indicator [1]. Functional studies demonstrate that β3GalT5 knockdown significantly impairs cancer cell proliferation, invasion, and survival, confirming its pro-tumorigenic role beyond mere Globo-H synthesis.

  • Fucosyltransferase 1 and Fucosyltransferase 2 (FUT1/FUT2): These α1,2-fucosyltransferases catalyze the final step in Globo-H biosynthesis: the transfer of fucose (Fuc) from GDP-Fuc to the terminal galactose residue of SSEA-3 via an α1-2 linkage, forming the definitive Globo-H epitope (Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer). While both enzymes can perform this reaction, evidence suggests potential tissue-specific preferences or compensatory roles. In gastric cancer, high expression levels of both FUT1 and FUT2 mRNA are significantly associated with adverse clinical outcomes (worse OS and PPS) [1]. Similarly, in intrahepatic cholangiocarcinoma (ICC), FUT2 expression is significantly upregulated in tumor tissues compared to adjacent normal tissue, and its high expression correlates with poor prognosis [2]. Suppression of FUT1 and FUT2 expression attenuates cell proliferation in breast and HER2-overexpressing gastric cancer models, directly linking their enzymatic activity to tumor growth promotion [1].

Table 1: Key Enzymes in Globo-H Biosynthesis and Their Clinical Impact in Cancers

EnzymeGene SymbolCatalytic FunctionAssociated CancersClinical Significance
β1,3-Galactosyltransferase 5B3GALT5Adds β1-3-linked Gal to Gb4 to form SSEA-3 (Gb5) precursorGastric, Cholangiocarcinoma, Breast, othersHigh mRNA correlates with worse OS/PPS in gastric cancer [1]. Knockdown reduces invasion/proliferation.
Fucosyltransferase 1FUT1Adds α1-2-linked Fuc to SSEA-3 to form Globo-HGastric, Breast, Cholangiocarcinoma, othersHigh mRNA correlates with worse OS/PPS in gastric cancer [1]. Suppression impairs proliferation.
Fucosyltransferase 2FUT2Adds α1-2-linked Fuc to SSEA-3 to form Globo-HGastric, Cholangiocarcinoma, othersSignificantly upregulated in ICC tumors [2]. High expression correlates with poor prognosis.

The coordinated action of β3GalT5 and FUT1/FUT2 establishes a functional biosynthetic axis essential for Globo-H expression. Disruption at any point in this axis—whether targeting β3GalT5-mediated precursor formation or FUT1/FUT2-mediated terminal fucosylation—effectively abrogates Globo-H expression and impairs malignant behaviors dependent on this glycan. This enzymatic cascade represents a potent vulnerability in Globo-H-expressing tumors.

Metabolic Pathways Linking Globo-Series Glycosphingolipids to Tumorigenesis

Globo-H biosynthesis is not an isolated metabolic event but is embedded within the broader context of dysregulated sphingolipid and glycosphingolipid metabolism characteristic of cancer cells. This metabolic reprogramming fuels the production of Globo-H and connects its expression to fundamental tumorigenic processes.

  • Sphingolipid Precursor Availability and Ceramide Trafficking: Globo-H is synthesized on a ceramide (Cer) backbone. The initial steps involve the formation of glucosylceramide (GlcCer) by glucosylceramide synthase (GCS) in the cytosolic leaflet of the Golgi apparatus, followed by sequential glycosylation steps primarily occurring within the Golgi lumen. Cancer cells often exhibit upregulated sphingolipid biosynthesis, increasing the pool of Cer and GlcCer available for complex glycosphingolipid synthesis like the globo-series. Furthermore, alterations in ceramide trafficking between the endoplasmic reticulum (ER) and Golgi apparatus can influence the flux through the globo-series pathway. Enhanced ceramide transport protein (CERT) activity or altered Golgi membrane composition in cancer may favor the channeling of ceramide towards GlcCer and subsequently complex GSLs like Globo-H, rather than towards sphingomyelin synthesis or pro-apoptotic ceramide accumulation.

  • Integration with Oncogenic Signaling Networks: Globo-H expression is not merely a passive consequence of transformation but actively engages in and modulates key oncogenic signaling cascades. In gastric cancer cells (NCI-N87), high endogenous Globo-H expression correlates with upregulated HER2-related signaling pathways. Micro-western array analysis revealed elevated phosphorylation of key kinases AKT, P38, and JNK, alongside increased expression of cell cycle regulators Cyclin D1 and Cyclin E1 in Globo-H-high cells compared to Globo-H-low cells [1]. Critically, co-immunoprecipitation studies demonstrated physical interactions among Globo-H, Caveolin-1 (CAV1), and HER2. These interactions suggest that Globo-H, potentially within glycosphingolipid-enriched microdomains (GEMs or lipid rafts), modulates the activity or stability of HER2-containing receptor complexes. This modulation contributes to enhanced proliferative signaling and cell cycle progression, providing a direct mechanistic link between Globo-H expression and tumor cell growth advantage. Furthermore, Globo-H expression correlates with increased expression of total HER2 and Caveolin-1 in gastric cancer cells [1].

  • Impact on Tumor Microenvironment and Immune Evasion: Globo-series GSLs, including Globo-H, contribute to shaping the tumor microenvironment to favor tumor progression. Globo-H has been implicated in promoting angiogenesis by enhancing endothelial cell migration and tube formation [2]. More significantly, Globo-H expression contributes to immune evasion mechanisms. It can suppress T-cell activity within the tumor microenvironment and modulate interactions with other immune cells. Preclinical studies in a rat model of thioacetamide (TAA)-induced intrahepatic cholangiocarcinoma demonstrated that administration of an anti-Globo H monoclonal antibody (VK9) suppressed tumor growth. This anti-tumor effect was associated with a significant increase in Natural Killer (NK) cells infiltrating the tumor microenvironment [2]. This finding strongly suggests that targeting Globo H can overcome, at least partially, its immune suppressive effects, potentially via antibody-dependent cellular cytotoxicity (ADCC) mediated by NK cells.

Table 2: Metabolic and Functional Pathways Linked to Globo-H in Tumorigenesis

Pathway ContextKey Components/ProcessesFunctional Consequence in Cancer
Sphingolipid Precursor FluxCeramide, Glucosylceramide (GlcCer), Golgi traffickingIncreased availability of Cer/GlcCer precursors fuels Globo-series GSL synthesis. Altered trafficking may favor globo-pathway.
Oncogenic Receptor SignalingHER2, Caveolin-1 (CAV1), AKT, MAPK (P38/JNK), Cyclin D1/E1Globo-H interacts with HER2/CAV1, enhancing PI3K/AKT and MAPK signaling, promoting proliferation and cell cycle progression [1].
Tumor Microenvironment ModulationAngiogenesis factors, T-cells, Natural Killer (NK) cellsPromotes endothelial cell angiogenesis. Suppresses T-cell activity. Anti-Globo-H Ab increases NK infiltration and tumor suppression [2].
Cancer Stem Cell PhenotypeSSEA-3, SSEA-4, Globo HGlobo-series antigens (SSEA-3, SSEA-4, Globo-H) are markers/potential drivers of stemness properties like drug resistance and tumor initiation.
  • Association with Cancer Stemness: The globo-series glycosphingolipids SSEA-3 and SSEA-4 are well-established markers of pluripotent stem cells. Globo-H, as a derivative of SSEA-3, is also frequently expressed on cancer stem cells (CSCs) or tumor-initiating cells across various malignancies. This expression pattern suggests a potential functional role for Globo-H in maintaining stemness properties, such as self-renewal capacity, resistance to conventional therapies, and enhanced tumorigenic potential. The enzymatic machinery responsible for Globo-H synthesis (β3GalT5, FUT1/2) may therefore represent critical nodes in sustaining the CSC pool within tumors.

Epigenetic and Transcriptional Control of Globo-H Biosynthetic Enzymes

The dysregulated expression of glycosyltransferases B3GALT5, FUT1, and FUT2 observed in cancers is governed not only by genetic alterations but significantly by epigenetic and transcriptional mechanisms. These regulatory layers offer potential targets for modulating Globo-H biosynthesis.

  • Histone Modifications and Promoter Accessibility: Transcriptional activation of genes encoding Globo-H biosynthetic enzymes involves specific histone modifications that loosen chromatin structure and facilitate transcription factor binding. Acetylation of histone H3 lysine 27 (H3K27ac) is a well-established mark of active enhancers and promoters. Increased H3K27ac levels at the regulatory regions (promoters, enhancers) of B3GALT5, FUT1, or FUT2 are likely associated with their elevated expression in cancer cells. Conversely, repressive marks like trimethylation of histone H3 lysine 27 (H3K27me3), deposited by Polycomb Repressive Complex 2 (PRC2), typically silence these genes in normal differentiated tissues where Globo-H is absent or low. Demethylases like KDM6A/B can remove H3K27me3 marks, potentially derepressing these genes during oncogenic transformation. Similarly, DNA methylation within CpG islands of promoter regions generally correlates with gene silencing. Hypomethylation of B3GALT5, FUT1, or FUT2 promoters could contribute to their aberrant activation in tumors.

  • Transcription Factor Networks: The expression of B3GALT5, FUT1, and FUT2 is likely controlled by specific transcription factors activated in cancer. While the search results do not specify direct transcription factors for these particular genes in the context of Globo-H, common oncogenic transcription factors known to regulate glycosylation pathways are plausible candidates. For instance:

  • Hypoxia-Inducible Factors (HIFs): Tumor hypoxia, a common microenvironmental stressor, activates HIFs. HIFs can directly or indirectly upregulate various glycosyltransferases to alter the tumor glycome, potentially impacting Globo-H synthesis enzymes.
  • NF-κB: This pro-inflammatory and pro-survival transcription factor is constitutively active in many cancers and regulates genes involved in cell adhesion, invasion, and immune evasion, including some glycosyltransferases.
  • c-Myc: This master regulator of proliferation and metabolism can broadly influence glycosylation gene expression profiles.
  • SP1/SP3: These ubiquitous factors often regulate housekeeping and tissue-specific genes, including many glycosyltransferases, by binding GC-rich promoter elements.

The specific transcription factors driving B3GALT5, FUT1, and FUT2 expression in different cancer types remain an active area of research, likely involving complex and context-dependent networks.

  • MicroRNA (miRNA) Regulation: miRNAs represent a crucial layer of post-transcriptional control for glycosyltransferase genes. Specific miRNAs can bind to the 3' untranslated regions (3'UTRs) of B3GALT5, FUT1, or FUT2 mRNA, leading to transcript degradation or translational repression. For example:
  • miRNA-mediated downregulation of FUT genes has been reported in other contexts (e.g., let-7 family members suppressing FUT4 and FUT8 in other cancers). Similar mechanisms likely apply to FUT1 and FUT2 regulation.
  • miRNAs targeting B3GALT5 are less well-characterized but represent a plausible regulatory mechanism. Loss of tumor-suppressive miRNAs or gain of oncomiRs during cancer progression could directly contribute to the derepression of Globo-H biosynthetic enzymes. Identifying the specific miRNA regulators of this pathway offers potential for therapeutic intervention using miRNA mimics or inhibitors (antagomirs).

Table 3: Epigenetic and Transcriptional Regulators of Globo-H Biosynthetic Enzymes

Regulatory MechanismMolecular Players/ProcessesEffect on Globo-H EnzymesPotential Therapeutic Leverage
Histone ModificationsActivating: H3K27ac; Repressive: H3K27me3 (PRC2)H3K27ac ↑ / H3K27me3 ↓ at gene promoters/enhancers → Increased transcriptionHDAC inhibitors; KDM6A/B inhibitors; EZH2 (PRC2) inhibitors
DNA MethylationDNA Methyltransferases (DNMTs); Ten-eleven translocation (TET) demethylasesPromoter Hypomethylation → Gene activationDNMT inhibitors (e.g., Azacitidine, Decitabine)
Transcription FactorsHIF1α, NF-κB, c-Myc, SP1/SP3 (putative)TF activation → Binding to promoter/enhancer → Increased transcriptionInhibitors targeting specific oncogenic TFs or their upstream activators
MicroRNA (miRNA) RegulationTumor-suppressive miRNAs (e.g., let-7 family), OncomiRsLoss of suppressive miRNAs / Gain of oncomiRs → Increased mRNA stability & translationDelivery of miRNA mimics (suppressive) or antagomirs (inhibitory)

These epigenetic and transcriptional mechanisms integrate oncogenic signals to drive the expression of the Globo-H biosynthetic machinery, thereby promoting the malignant phenotype associated with this glycan. Targeting these regulatory nodes—using inhibitors of histone-modifying enzymes, DNA methyltransferases, specific transcription factors, or miRNA-based therapeutics—presents promising, albeit complex, strategies to suppress Globo-H expression and disrupt its tumor-promoting functions.

Properties

Product Name

globo-H

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C20H35NO15

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C20H35NO15/c1-5-10(25)13(28)15(30)19(32-5)36-17-14(29)11(26)7(3-22)34-20(17)35-16-9(21-6(2)24)18(31)33-8(4-23)12(16)27/h5,7-20,22-23,25-31H,3-4H2,1-2H3,(H,21,24)/t5-,7+,8+,9+,10+,11-,12+,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1

InChI Key

MGSDFCKWGHNUSM-QVPNGJTFSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3O)CO)O)NC(=O)C)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O)NC(=O)C)CO)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.